Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)-
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Overview
Description
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- is a complex organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenothiazine ring system substituted with a chlorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- typically involves multi-step organic reactions. One common method includes the chlorination of phenothiazine followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired substitution patterns on the phenothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the chlorination and hydroxylation steps are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenothiazine ring.
Scientific Research Applications
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive phenothiazines.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- involves its interaction with specific molecular targets. The phenothiazine ring system can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
40845-26-9 |
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Molecular Formula |
C15H12ClNO3S |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
3-(2-chloro-7-hydroxyphenothiazin-10-yl)propanoic acid |
InChI |
InChI=1S/C15H12ClNO3S/c16-9-1-4-13-12(7-9)17(6-5-15(19)20)11-3-2-10(18)8-14(11)21-13/h1-4,7-8,18H,5-6H2,(H,19,20) |
InChI Key |
WBNPMYJLGASBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)SC3=C(N2CCC(=O)O)C=C(C=C3)Cl |
Origin of Product |
United States |
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